Draquinolol

Description

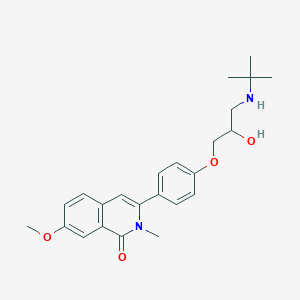

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-7-methoxy-2-methylisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O4/c1-24(2,3)25-14-18(27)15-30-19-9-6-16(7-10-19)22-12-17-8-11-20(29-5)13-21(17)23(28)26(22)4/h6-13,18,25,27H,14-15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZELTXWHFDTAOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC)C(=O)N2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301024412 | |

| Record name | 3-(p-(3-(tert-Butylamino)-2-hydroxypropoxy)phenyl)-7-methoxy-2-methylisocarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67793-71-9 | |

| Record name | Draquinolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67793-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Draquinolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067793719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(p-(3-(tert-Butylamino)-2-hydroxypropoxy)phenyl)-7-methoxy-2-methylisocarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DRAQUINOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3B3L3Q0GV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Draquinolol S Receptor Interactions

Beta-Adrenergic Receptor Subtype Selectivity and Affinity Profiling

The clinical effects of beta-adrenergic receptor antagonists are largely defined by their affinity and selectivity for the different subtypes of beta-adrenoceptors, primarily β1 and β2. Draquinolol is recognized for its high selectivity for the β1 subtype, which is predominantly found in cardiac tissue, the kidneys, and fat cells. wikipedia.orgresearchgate.net This selectivity is a critical attribute, as β2-adrenoceptors are prevalent in the smooth muscle of the bronchioles and vasculature. Blockade of β2 receptors can lead to undesirable side effects, making β1-selectivity a key feature for cardioselective beta-blockers. nih.gov

While studies have established that this compound is a highly selective β1-adrenoceptor antagonist, with some reports suggesting greater selectivity than metoprolol (B1676517) or atenolol (B1665814), specific quantitative binding affinity data (such as Ki or Kd values) from comprehensive radioligand binding assays are not widely available in the public scientific literature. researchgate.net Such data would be essential for creating a precise quantitative comparison of its affinity for β1 versus β2 receptors. Therefore, a comparative data table of binding affinities cannot be generated at this time.

The interaction between a ligand like this compound and its receptor is not solely defined by affinity but also by the kinetics of the binding event—the rates of association (kon) and dissociation (koff). technologynetworks.com These kinetic parameters determine the duration of the drug-receptor complex and can significantly influence the pharmacological effect. The formation of the this compound-β1 adrenoceptor complex is a dynamic process where the antagonist binds to the receptor's orthosteric site, the same pocket utilized by endogenous catecholamines.

This binding event physically obstructs the receptor, preventing it from adopting the active conformation required for G-protein coupling and signal transduction. cvpharmacology.com The stability and duration of this antagonist-receptor complex are governed by the specific molecular interactions between this compound and the amino acid residues within the receptor's binding pocket. nih.gov Detailed experimental values for this compound's association and dissociation rate constants at the human β1-adrenoceptor have not been detailed in available research, precluding a quantitative analysis of its binding kinetics. biorxiv.org

This compound's selectivity profile indicates a significantly lower affinity for the β2-adrenoceptor subtype compared to the β1 subtype. researchgate.net This preferential binding means that at therapeutic concentrations, this compound is less likely to occupy and block β2-adrenoceptors. The molecular basis for this selectivity lies in subtle differences in the amino acid composition of the ligand-binding pockets of β1 and β2 receptors, which can favor the binding of certain drug structures over others. nih.gov The interaction with β2-adrenoceptors is minimal, which is a desirable characteristic for reducing the risk of bronchoconstriction in susceptible patients.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation by this compound

Beta-1 and beta-2 adrenoceptors are members of the G-protein coupled receptor (GPCR) superfamily. cvpharmacology.com These receptors transduce extracellular signals into intracellular responses by activating heterotrimeric G-proteins. The β1-adrenoceptor is canonically coupled to the stimulatory G-protein, Gs. clinpgx.org When an agonist binds, the receptor activates Gs, which in turn stimulates the enzyme adenylyl cyclase.

As an antagonist, this compound binds to the β1-adrenoceptor but does not induce the conformational change necessary for Gs protein activation. cvpharmacology.com Instead, it stabilizes the receptor in an inactive state. By occupying the binding site, this compound competitively inhibits the binding of agonists like epinephrine (B1671497) and norepinephrine, thereby blocking the initiation of the entire downstream signaling cascade.

The primary effector enzyme for the Gs protein is adenylyl cyclase. clinpgx.org The activation of adenylyl cyclase leads to the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). cvpharmacology.com By preventing the activation of the Gs protein, this compound effectively inhibits the stimulation of adenylyl cyclase. mdpi.com

This blockade results in a significant reduction in the intracellular production of cAMP in response to sympathetic stimulation. The attenuation of the cAMP signal is the central mechanism through which beta-blockers exert their effects, leading to a dampening of the cellular responses normally triggered by β1-adrenergic activation.

The main intracellular target of cAMP is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). clinpgx.org In its inactive state, PKA is a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes them to release the active catalytic subunits. These active subunits then phosphorylate various intracellular proteins and enzymes on serine and threonine residues, altering their activity and bringing about the cellular response.

By inhibiting the production of cAMP, this compound prevents the activation of PKA. nih.gov This lack of PKA activation means that key downstream targets are not phosphorylated. For example, in cardiac myocytes, PKA normally phosphorylates proteins that increase calcium influx and enhance contractility; inhibition of this pathway by this compound leads to a reduction in these effects.

In cardiac cells, one of the critical substrates for PKA is the L-type calcium channel. Phosphorylation of these channels by PKA increases their probability of opening, leading to an enhanced influx of calcium (Ca2+) into the cell during an action potential. nih.gov This increased intracellular Ca2+ concentration is a primary driver of increased myocardial contractility (inotropy).

Through its inhibition of the cAMP/PKA pathway, this compound prevents the PKA-mediated phosphorylation of L-type calcium channels. nih.gov This results in a decreased influx of Ca2+ into the cardiac muscle cells. The reduction in intracellular calcium availability contributes to the negative inotropic (reduced force of contraction) and negative chronotropic (reduced heart rate) effects characteristic of beta-blockers.

Synthetic Pathways and Chemical Precursors of Draquinolol

Chemical Synthesis Methodologies for Draquinolol

The most common and direct methodology for synthesizing aryloxypropanolamine beta-blockers involves the reaction of a phenolic compound with an electrophilic three-carbon unit, followed by the introduction of the desired amine. nih.gov For this compound, this general pathway would be adapted starting from its specific phenolic precursor, 3-(4-hydroxyphenyl)-7-methoxy-2-methyl-1(2H)-isoquinolinone. mediawiki.org

The synthesis is typically a two-step process:

Formation of the Epoxide Intermediate : The phenolic precursor is treated with an excess of epichlorohydrin (B41342), often in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate. The base deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the least hindered carbon of epichlorohydrin in a Williamson ether synthesis, displacing the chloride. The resulting intermediate undergoes an intramolecular cyclization, with the newly formed alkoxide attacking the carbon bearing the chlorine, to form a stable glycidyl (B131873) ether (epoxide) intermediate.

Epoxide Ring-Opening : The synthesized epoxide intermediate is then subjected to a nucleophilic ring-opening reaction with the appropriate amine. nih.gov In the case of this compound, tert-butylamine (B42293) is used. The amine attacks the terminal carbon of the epoxide ring, leading to the formation of the final 1-(aryloxy)-3-(alkylamino)-2-propanol structure. researchgate.net This reaction sequence produces a racemic mixture of this compound.

A summary of this common synthetic pathway is presented below.

Table 1: General Racemic Synthesis of this compound

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | 3-(4-hydroxyphenyl)-7-methoxy-2-methyl-1(2H)-isoquinolinone, Epichlorohydrin | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., Acetone) | 3-(4-(2,3-Epoxypropoxy)phenyl)-7-methoxy-2-methyl-1(2H)-isoquinolinone |

| 2 | 3-(4-(2,3-Epoxypropoxy)phenyl)-7-methoxy-2-methyl-1(2H)-isoquinolinone, tert-Butylamine | Solvent (e.g., Methanol or Ethanol), Heat | This compound (racemic) |

Precursor Compounds and Intermediate Derivatization Strategies

The synthesis of this compound relies on a few key precursor compounds and a critical intermediate. The strategic modification of such intermediates is a cornerstone of medicinal chemistry, allowing for the creation of diverse compound libraries. wikipedia.orgnih.gov

The primary precursors for this compound are:

3-(4-hydroxyphenyl)-7-methoxy-2-methyl-1(2H)-isoquinolinone : This is the core aromatic structure that provides the "aryloxy" portion of the molecule and is a key determinant of the drug's specific pharmacological profile. The synthesis of substituted quinolines and isoquinolinones can be achieved through various established methods in heterocyclic chemistry. organic-chemistry.org

Epichlorohydrin : A bifunctional reagent that serves as the source for the three-carbon propyl chain and the reactive epoxide functionality. Its reaction with phenols is a fundamental step in the synthesis of many beta-blockers. nih.gov

tert-Butylamine : The amine that provides the N-alkyl group of the propanolamine (B44665) side chain.

The key derivatization strategy involves the formation and subsequent reaction of the glycidyl ether intermediate. This epoxide is a versatile intermediate; reacting it with different amines allows for the synthesis of a wide range of derivatives. This "intermediate derivatization" approach is a powerful tool in drug discovery for exploring structure-activity relationships (SAR). nih.gov By varying the amine, chemists can modulate properties such as receptor selectivity and lipophilicity.

Table 2: Key Precursors and Intermediates for this compound Synthesis

| Compound Role | Chemical Name | Function |

|---|---|---|

| Aromatic Core Precursor | 3-(4-hydroxyphenyl)-7-methoxy-2-methyl-1(2H)-isoquinolinone | Forms the specific aryloxy group of this compound. |

| Side Chain Precursor | Epichlorohydrin | Provides the C3-O-C2 backbone and reactive epoxide ring. |

| Amine Precursor | tert-Butylamine | Forms the terminal amino group of the side chain. |

| Key Intermediate | 3-(4-(2,3-Epoxypropoxy)phenyl)-7-methoxy-2-methyl-1(2H)-isoquinolinone | The electrophilic intermediate that reacts with the amine. |

Stereospecific Synthesis Approaches Relevant to Beta-Blockers

Like other beta-blockers, this compound possesses a single chiral center at the C-2 position of the propanolamine side chain. The biological activity of these compounds is highly stereoselective, with the (S)-enantiomer typically being significantly more potent in blocking the beta-adrenergic receptor than the (R)-enantiomer. nih.govkup.atchapman.edu Therefore, stereospecific synthesis is crucial for producing the pharmacologically active form. Several key strategies are employed for the asymmetric synthesis of aryloxypropanolamines.

Chiral Synthon Approach : This is one of the most widely used methods. Instead of using racemic epichlorohydrin, a chiral three-carbon synthon is used. Commercially available (R)- or (S)-glycidyl sulfonates, such as (2R)-glycidyl 3-nitrobenzenesulfonate or (2S)-glycidyl tosylate, are reacted with the phenol. nih.govnih.gov The sulfonate is an excellent leaving group, facilitating the initial ether formation. The reaction proceeds with an inversion of stereochemistry at one center to form the epoxide, which is then opened by the amine, resulting in the desired single enantiomer. To produce (S)-Draquinolol, the synthesis would typically start from an (R)-glycidyl sulfonate.

Sharpless Asymmetric Dihydroxylation : This method introduces chirality by oxidizing a precursor containing an allyl group. researchgate.net The synthesis would begin with the preparation of an allyl ether of the isoquinolinone precursor. This aryl allyl ether then undergoes asymmetric dihydroxylation using an osmium tetroxide catalyst and a chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) or dihydroquinine) to produce a chiral diol with high enantiomeric excess. The diol is then chemically manipulated in several steps to form the chiral epoxide, which is subsequently opened with tert-butylamine. researchgate.net

Enzymatic Kinetic Resolution : Biocatalytic methods offer an alternative route to chiral intermediates. For instance, a racemic mixture of an intermediate, such as 1-chloro-3-(aryloxy)-2-propanol, can be subjected to resolution using a lipase (B570770) enzyme. researchgate.nettubitak.gov.tr The enzyme selectively acylates one of the enantiomers (e.g., the (R)-enantiomer), leaving the desired (S)-enantiomer unreacted. The acylated and unreacted enantiomers can then be separated, and the pure (S)-alcohol can be converted to the final product.

Table 3: Comparison of Stereospecific Synthesis Strategies

| Strategy | Key Principle | Typical Reagents/Components | Advantages |

|---|---|---|---|

| Chiral Synthon | Incorporation of a pre-existing chiral building block. | (R)- or (S)-Glycidyl sulfonates (e.g., nosylate, tosylate). | Reliable, high enantiomeric purity, commercially available synthons. nih.govnih.gov |

| Asymmetric Catalysis | Creation of the chiral center from a prochiral substrate using a chiral catalyst. | Aryl allyl ether, OsO₄, chiral ligands (e.g., AD-mix-β for (S)-diol). | Highly efficient, catalytic use of the chiral source. researchgate.net |

| Enzymatic Resolution | Enzymatic differentiation between enantiomers in a racemic mixture. | Racemic intermediate (e.g., halohydrin), Lipase, Acylating agent. | High selectivity, mild reaction conditions, environmentally benign. tubitak.gov.tr |

In Vitro Pharmacological and Biochemical Characterization of Draquinolol

Receptor Binding Assays and Radioligand Studies

Receptor binding assays are fundamental in characterizing the affinity of a ligand for its receptor. In the case of Draquinolol, these assays have been employed to determine its binding affinity for β-adrenergic receptors. Radioligand binding studies, a common type of receptor binding assay, utilize a radioactively labeled ligand that binds to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound like this compound, the binding affinity of the unlabeled compound can be determined.

Competition binding experiments are typically performed where a constant concentration of a radioligand, such as [³H]-dihydroalprenolol ([³H]-DHA), is incubated with cell membranes expressing β-adrenergic receptors in the presence of varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. From the IC₅₀ value, the equilibrium dissociation constant (Ki) can be calculated, which represents the affinity of the antagonist for the receptor. A lower Ki value indicates a higher binding affinity.

Interactive Data Table: Representative Binding Affinities of Beta-Blockers for β1-Adrenoceptors

| Compound | pKi | Ki (nM) |

| Propranolol (B1214883) | 8.7 | 2.0 |

| Metoprolol (B1676517) | 7.8 | 15.8 |

| Atenolol (B1665814) | 6.7 | 200 |

| Bisoprolol (B1195378) | 8.5 | 3.2 |

Note: This table presents representative data for other beta-blockers to illustrate the type of data obtained from radioligand binding assays and does not represent data for this compound.

Cellular Signaling Pathway Analysis (e.g., cAMP production, PKA activity)

The binding of an antagonist like this compound to β-adrenergic receptors blocks the downstream signaling cascade typically initiated by agonists such as epinephrine (B1671497) and norepinephrine. A primary signaling pathway coupled to β-adrenergic receptors involves the production of cyclic adenosine (B11128) monophosphate (cAMP). Activation of these G-protein coupled receptors (GPCRs) stimulates adenylyl cyclase, which converts ATP to cAMP. multispaninc.com

As a second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to a cellular response. multispaninc.com In cardiac cells, this cascade results in increased heart rate and contractility. nih.gov By blocking the receptor, this compound is expected to inhibit agonist-induced cAMP production.

In vitro assays to measure the effect of this compound on this pathway would typically involve stimulating cells (e.g., cardiomyocytes or cells engineered to express β-adrenergic receptors) with a β-agonist in the presence and absence of this compound. The intracellular levels of cAMP can then be quantified using techniques such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). A reduction in agonist-stimulated cAMP levels in the presence of this compound would confirm its antagonistic activity.

Similarly, the activity of PKA can be assessed. PKA activity assays often utilize a specific substrate peptide that is phosphorylated by PKA. The extent of phosphorylation, which is proportional to PKA activity, can be measured, often through the use of a phospho-specific antibody. It is anticipated that this compound would lead to a decrease in agonist-induced PKA activity.

Assessment of in vitro Mechanisms Related to Cardiac Cell Physiology

The physiological effects of this compound on cardiac cells can be investigated in vitro by examining its impact on electrophysiology and contractility. These studies often utilize isolated cardiomyocytes or engineered cardiac tissues derived from human induced pluripotent stem cells (hiPSC-CMs). nih.gov

Electrophysiological Studies: The electrical activity of cardiomyocytes, characterized by action potentials, is crucial for coordinated heart contraction. In vitro electrophysiological studies can be conducted using techniques like the patch-clamp method to record the ion currents that underlie the cardiac action potential. axxam.com By applying this compound to isolated cardiomyocytes, researchers can assess its effects on action potential duration, amplitude, and the kinetics of various ion channels (e.g., calcium and potassium channels). As a β-blocker, this compound would be expected to antagonize the effects of β-adrenergic stimulation, which typically includes an increase in calcium current and a shortening of the action potential duration.

Contractility Assays: The contractile function of cardiac muscle can be measured in vitro using various systems. These can range from single-cell contractility measurements to the assessment of force generation in engineered heart tissues. nih.gov These assays can quantify parameters such as the force of contraction, velocity of shortening, and rates of contraction and relaxation. The expected effect of this compound in these assays would be to reduce the positive inotropic (contractility-enhancing) effects of β-adrenergic agonists.

Biochemical Interactions with Non-Adrenergic Targets (e.g., Viral Proteins)

Beyond its primary action on adrenergic receptors, some compounds with a quinoline (B57606) or isoquinoline (B145761) structure, to which this compound is related, have been investigated for their potential interactions with other biochemical targets, including viral proteins. nih.gov For instance, certain quinolone derivatives have shown antiviral activity against viruses like HIV by potentially interfering with viral replication processes. nih.gov

The investigation into this compound's interaction with viral proteins would involve in vitro assays to screen for antiviral activity. This could include cell-based assays where host cells are infected with a virus and then treated with this compound. The efficacy of the compound would be determined by measuring the reduction in viral replication, for example, through plaque reduction assays or by quantifying viral RNA or protein levels.

If antiviral activity is detected, further biochemical studies would be necessary to identify the specific viral protein target. This could involve enzyme inhibition assays if the target is a viral enzyme (e.g., protease, polymerase) or binding assays to assess the direct interaction between this compound and a specific viral protein. For example, some flavonoids have been studied for their ability to inhibit SARS-CoV-2's main protease (Mpro). researchgate.net While no specific studies on this compound's interaction with viral proteins are prominently available, its chemical structure suggests a theoretical basis for exploring such potential non-adrenergic effects.

Pre Clinical in Vivo Pharmacological Investigations of Draquinolol

Cardiovascular Systemic Responses (e.g., Exercise Tachycardia Reduction)

In vivo studies have demonstrated that Draquinolol has an effect on cardiovascular systemic responses, particularly in the context of physical exertion. A notable finding is its ability to reduce exercise-induced tachycardia. Research indicates that this compound effectively lowers the increase in heart rate that typically accompanies exercise. nih.gov

Data on Cardiovascular Systemic Responses of this compound

| Parameter | Observation in Pre-clinical In Vivo Models |

|---|

| Exercise Tachycardia | Reduction observed nih.gov |

This fundamental response highlights the beta-blocking activity of this compound on the heart, mitigating the effects of sympathetic nervous system stimulation during physical activity.

Organ-Specific Physiological Modulations (e.g., Myocardial Remodeling Pathways)

Based on a comprehensive review of available scientific literature, there are no specific pre-clinical in vivo studies detailing the effects of this compound on organ-specific physiological modulations, such as the pathways involved in myocardial remodeling. Myocardial remodeling, which includes processes like cardiac hypertrophy and fibrosis, is a key consideration in the pathophysiology of heart failure. j-circ.or.jpmdpi.com While animal models are frequently used to study these processes, nih.govmdpi.comnih.gov research specifically investigating the impact of this compound on these pathways has not been identified in the conducted searches.

Neurohormonal Axis Interventions (e.g., RAAS Activation Modulation)

There is a lack of available pre-clinical in vivo data concerning the specific interventions of this compound on the neurohormonal axis, including the modulation of the Renin-Angiotensin-Aldosterone System (RAAS) activation. The RAAS is a critical regulator of blood pressure and fluid balance, and its modulation is a key therapeutic target in many cardiovascular diseases. nih.govnih.govamazonaws.com Although the interaction between the sympathetic nervous system (which beta-blockers target) and the RAAS is well-established, nih.gov specific studies quantifying the effect of this compound on RAAS components in animal models could not be found in the performed literature search.

Comparative Efficacy in Animal Models of Cardiac Dysfunction

A review of the scientific literature did not yield any pre-clinical in vivo studies that provide a comparative efficacy analysis of this compound in animal models of cardiac dysfunction against other beta-blockers like metoprolol (B1676517) or propranolol (B1214883). Comparative studies are essential to understand the relative therapeutic potential of a new compound. frontiersin.orgrevespcardiol.org While various animal models of heart failure and cardiac dysfunction are utilized to test new therapies, nih.govfrontiersin.orgresearchgate.netutah.edufrontiersin.org there is no available data from such models comparing the effects of this compound to other established treatments.

Computational Chemistry and Molecular Modeling Approaches in Draquinolol Research

Molecular Docking Studies of Draquinolol with Adrenergic Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. nih.gov In the study of this compound, molecular docking is employed to simulate its interaction with β-adrenergic receptors (β-ARs), which are key targets in the treatment of cardiovascular diseases. researchgate.net These studies are crucial for understanding the structural basis of this compound's antagonist activity.

The binding site of β-adrenergic receptors is located within the transmembrane (TM) helices of the G protein-coupled receptor (GPCR). researchgate.net Key amino acid residues in this pocket are responsible for recognizing and binding ligands. For many β-blockers, interactions with residues in TM3, TM5, TM6, and TM7 are critical for high-affinity binding. researchgate.netnih.gov

While specific docking studies for this compound are not extensively published, we can infer its binding mode from studies on structurally similar β-blockers. For instance, the inverse agonist carazolol (B1668300) and the antagonist cyanopindolol (B1197883) form hydrogen bonds with a highly conserved aspartate residue in TM3 (Asp113 in β2-AR) and serine residues in TM5 (Ser203, Ser204, Ser207 in β2-AR). researchgate.net The aromatic portion of these ligands typically engages in hydrophobic and van der Waals interactions with residues in the binding pocket. Given this compound's structure, which includes a quinolinone moiety and a hydroxy-ether side chain common to many β-blockers, it is expected to form similar interactions. The hydroxyl group and the secondary amine in the side chain are likely to act as hydrogen bond donor and acceptor, respectively, with the key serine and aspartate residues. The aromatic quinolinone ring would likely be involved in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine or tyrosine within the binding site. mdpi.com

Table 1: Key Interacting Residues in β-Adrenergic Receptors for β-Blockers

| Transmembrane Helix | Interacting Residue (Example from β2-AR) | Type of Interaction |

| TM3 | Asp113 | Hydrogen Bond |

| TM5 | Ser203, Ser204, Ser207 | Hydrogen Bond |

| TM7 | Asn312 | Hydrogen Bond |

| TM6 | Phe289, Phe290 | Hydrophobic/Aromatic |

Ligand-Protein Interaction Profiling and Binding Energy Calculations

Beyond predicting the binding pose, computational methods can quantify the strength of the interaction between a ligand and its protein target through binding energy calculations. researchgate.net Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the free energy of binding from molecular dynamics simulation trajectories. nih.gov

These calculations break down the total binding free energy into contributions from different types of interactions, such as van der Waals, electrostatic, and solvation energies. researchgate.net This provides a detailed ligand-protein interaction profile, highlighting the key residues that contribute most to the binding affinity. For β-blockers, favorable electrostatic interactions with polar residues and van der Waals interactions with hydrophobic residues are expected to be the main driving forces for binding.

Table 2: Illustrative Binding Energies of β-Blockers with Adrenergic Receptors

| Compound | Receptor | Calculated Binding Energy (kcal/mol) |

| Atenolol (B1665814) | β1-AR | -7.30 mdpi.com |

| Atenolol | β2-AR | -7.40 mdpi.com |

Note: These values are for illustrative purposes and are not specific to this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of molecules. wikipedia.orgmpg.de These calculations provide insights into molecular properties such as the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential. researchgate.netrsc.org These properties are fundamental to understanding a molecule's reactivity and its ability to interact with a biological target. youtube.com

For a molecule like this compound, DFT calculations can be used to determine key quantum chemical descriptors. These include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of the HOMO and LUMO and their energy gap are related to the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map shows the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). This is crucial for identifying sites that are likely to be involved in electrostatic interactions and hydrogen bonding with the receptor.

Atomic Charges: Calculation of partial atomic charges provides a quantitative measure of the charge distribution across the molecule, which influences its interaction with the polar environment of a receptor binding site.

While specific DFT studies on this compound are not widely reported, the application of these methods to similar molecules has provided valuable insights into their bioactivity. nih.gov Such calculations for this compound would allow for a detailed understanding of its electronic properties, which underpin its interactions with adrenergic receptors.

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance in Drug-Receptor Interactions |

| HOMO Energy | Related to the ability to donate electrons. |

| LUMO Energy | Related to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |

| Molecular Electrostatic Potential | Identifies regions for electrostatic and hydrogen bond interactions. |

| Partial Atomic Charges | Quantifies charge distribution and polar interactions. |

In Silico Screening for Novel Pharmacological Targets

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. longdom.orgbiostrand.ai Conversely, a known drug molecule like this compound can be screened against a panel of different protein targets to identify potential new therapeutic applications or to predict potential off-target effects. nih.govresearchgate.net

This "reverse docking" or "target fishing" approach involves docking this compound into the binding sites of a wide range of proteins. The results can suggest novel pharmacological targets for this compound beyond the adrenergic receptors. For example, a screening could reveal interactions with other GPCRs, ion channels, or enzymes, opening up new avenues for research into its therapeutic potential. nih.gov

Furthermore, virtual screening can be used to identify new ligands for the known targets of this compound. By using the known structure of β-adrenergic receptors, large compound databases can be screened to find novel molecules that are predicted to bind with high affinity. researchgate.net This can lead to the discovery of new chemical scaffolds for the development of next-generation β-blockers.

Predictive Modeling Using Quantitative Structure-Activity Relationship (QSAR) Techniques

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, thus guiding the design of more potent and selective drugs. unar.ac.idresearchgate.netfrontiersin.org

A QSAR study on a series of this compound analogs would involve several steps:

Data Set Preparation: A series of this compound analogs with their experimentally measured biological activities (e.g., binding affinity for β-adrenergic receptors) would be compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, molecular weight) and structural features (e.g., topological indices, 3D shape descriptors) would be calculated.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) would be used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

While a specific QSAR model for this compound is not available in the public domain, QSAR studies on other classes of cardiovascular drugs and kinase inhibitors have demonstrated the utility of this approach. unar.ac.id For a robust QSAR model, statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²) are expected to be high, indicating a good correlation and predictive ability. A QSAR model for this compound analogs could provide valuable insights into the key structural features required for high antagonist potency and selectivity.

Table 4: Common Statistical Parameters for QSAR Model Validation

| Parameter | Description | Desirable Value |

| R² (Squared Correlation Coefficient) | A measure of the goodness of fit of the model to the training data. | Close to 1.0 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model for the training data (internal validation). | > 0.5 for a good model |

| R²_pred (External Validation R²) | A measure of the predictive ability of the model for an external test set. | > 0.6 for a good model |

Rational Design and Synthesis of Draquinolol Analogs and Derivatives

Design Principles for Modulating Selectivity and Potency

The rational design of Draquinolol analogs is guided by fundamental principles of medicinal chemistry aimed at enhancing biological activity and receptor selectivity. Structure-activity relationship (SAR) studies are pivotal in this process, providing insights into how specific structural modifications influence the compound's interaction with its biological target.

Key strategies for modulating the selectivity and potency of this compound analogs often involve:

Bioisosteric Replacement: This strategy involves substituting functional groups with other groups that have similar physical or chemical properties. The goal is to improve the compound's pharmacokinetic or pharmacodynamic properties without significantly altering the essential binding interactions.

Conformational Restriction: By introducing rigid structural elements, the conformational flexibility of the molecule can be reduced. This can lock the molecule into a bioactive conformation, leading to a more favorable interaction with the target receptor and potentially increasing both potency and selectivity.

Pharmacophore Modification: The core pharmacophore of this compound, which is the essential arrangement of functional groups responsible for its biological activity, can be systematically modified. This includes altering the nature and position of substituents on the aromatic rings to explore interactions with specific sub-pockets of the receptor binding site.

The fundamental concept of SAR is that a molecule's structure directly determines its function and biological effects. youtube.com By systematically altering the structure of a lead compound like this compound and assessing the resulting changes in activity, researchers can build a comprehensive understanding of the key structural features required for optimal pharmacological response. youtube.com

Synthesis and Evaluation of Novel Isoquinolinone Derivatives

The isoquinolinone scaffold is a key structural motif in many biologically active compounds. The synthesis of novel isoquinolinone derivatives of this compound is a primary focus for developing analogs with improved properties. Synthetic strategies are designed to allow for the systematic introduction of diverse substituents at various positions of the isoquinolinone ring system.

The evaluation of these newly synthesized compounds is a critical step in the drug discovery process. It typically involves a battery of in vitro assays to determine their binding affinity for the target receptor and their functional activity (e.g., as agonists, antagonists, or inverse agonists). Compounds with promising in vitro profiles are then often advanced to further studies.

Structure-Based Drug Design for Enhanced Receptor Affinity

Structure-based drug design (SBDD) is a powerful computational approach that utilizes the three-dimensional structure of the target receptor to design and optimize ligands with high affinity and selectivity. frontiersin.org This process often begins with molecular docking studies, which predict the preferred binding orientation of a ligand within the receptor's active site and estimate the binding affinity. mdpi.com

For this compound analogs, SBDD can be used to:

Identify Key Interactions: Computational models can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the receptor.

Guide Molecular Modifications: By understanding these interactions, medicinal chemists can rationally design modifications to the this compound structure to enhance binding affinity. For instance, a hydrogen bond donor or acceptor might be introduced to form a new interaction with a specific amino acid residue in the binding pocket.

Screen Virtual Libraries: Large virtual libraries of potential this compound analogs can be rapidly screened using docking simulations to prioritize the synthesis of compounds with the highest predicted affinity. mdpi.com

The ultimate goal of SBDD is to generate structural hypotheses that can be experimentally validated, leading to the development of ligands with significantly improved receptor affinity.

Exploration of Chiral Analogs and Stereoisomers

Chirality plays a crucial role in the interaction of drugs with their biological targets, as enzymes and receptors are themselves chiral environments. fda.gov this compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These stereoisomers can exhibit markedly different pharmacological and pharmacokinetic properties. uq.edu.auslideshare.net

The exploration of chiral analogs and stereoisomers of this compound involves:

Chiral Separation: The individual enantiomers of racemic this compound and its analogs are separated using techniques such as chiral high-performance liquid chromatography (HPLC). americanpharmaceuticalreview.comnih.govnih.govwvu.edufrontiersin.org This allows for the pharmacological evaluation of each stereoisomer in isolation.

Asymmetric Synthesis: Methods for the stereoselective synthesis of specific enantiomers are developed to produce enantiomerically pure compounds for testing.

Pharmacological Characterization: The separated stereoisomers are then characterized to determine their individual potency, efficacy, and selectivity. researchgate.net It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer).

Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have emphasized the importance of understanding the properties of individual stereoisomers in drug development. fda.gov Therefore, a thorough investigation of the stereochemistry of this compound and its analogs is essential for identifying the most therapeutically optimal candidate.

Below is a table summarizing the key concepts in the rational design of this compound analogs.

| Design Principle | Description | Application to this compound |

| Structure-Activity Relationship (SAR) | Investigates how chemical structure relates to biological activity to guide the design of more potent and selective compounds. nih.govtubitak.gov.tr | Systematic modification of this compound's functional groups to identify key pharmacophoric elements. |

| Structure-Based Drug Design (SBDD) | Uses the 3D structure of the target receptor to computationally design ligands with high binding affinity. | Docking simulations to predict binding modes and guide the design of analogs with enhanced receptor interactions. mdpi.com |

| Chiral Exploration | Separation and individual testing of stereoisomers to identify the most active and therapeutically beneficial enantiomer. | Chiral separation of this compound enantiomers and evaluation of their distinct pharmacological profiles. americanpharmaceuticalreview.comfrontiersin.org |

Theoretical and Emerging Research Applications of Draquinolol

Role in Understanding Adrenergic Signaling Pathophysiology

Draquinolol has been instrumental in dissecting the complex mechanisms of adrenergic signaling, particularly in the context of cardiovascular pathophysiology. The adrenergic system, which utilizes catecholamines like adrenaline and noradrenaline, is crucial for regulating a multitude of physiological processes. frontiersin.org Dysregulation of this system is a hallmark of several diseases, including heart failure. mcgill.camdpi.com

Research has shown that prolonged stimulation of β-adrenergic receptors (β-ARs) can lead to detrimental effects on the heart. mdpi.com This overstimulation is a key factor in the progression of heart failure. mcgill.ca Studies utilizing β-blockers have provided insights into how interrupting this signaling can be beneficial. For instance, the use of beta-blockers in patients with heart failure with reduced left ventricular ejection fraction (HFrEF) has been shown to induce reverse ventricular remodeling, a process that involves alterations in gene expression. jci.org This suggests that the benefits of β-blockade extend beyond simple heart rate reduction and involve complex molecular reprogramming.

Furthermore, investigations into β-adrenergic signaling have revealed the intricate downstream pathways that are activated. For example, β2-adrenergic receptor stimulation can activate extracellular signal-regulated kinase (ERK) signaling in a G protein-independent manner, a process mediated by β-arrestins. mdpi.com Understanding these nuanced signaling cascades is critical for developing more targeted therapies. The study of compounds like this compound contributes to this by allowing researchers to selectively modulate these pathways and observe the downstream consequences.

Potential as a Research Tool for Beta-Adrenergic Receptor Biology

The specificity of this compound for beta-adrenergic receptors makes it a valuable tool for researchers studying the biology of these receptors. Beta-adrenergic receptors are members of the G protein-coupled receptor (GPCR) family and are integral to the sympathetic nervous system's function. mdpi.com There are different subtypes of beta-receptors, primarily β1 and β2, which are expressed in various tissues and mediate distinct physiological effects. mcgill.caguidetopharmacology.org

In laboratory settings, compounds like this compound can be used to:

Differentiate receptor subtype functions: By selectively blocking beta-receptors, researchers can isolate and study the specific roles of different receptor subtypes in cellular and physiological processes.

Investigate downstream signaling pathways: The binding of an antagonist like this compound prevents the activation of downstream signaling cascades, allowing scientists to map these intricate pathways and understand how they are regulated.

Study receptor trafficking and regulation: Chronic exposure to antagonists can influence receptor expression and sensitivity. Using this compound, researchers can investigate the mechanisms of receptor desensitization, internalization, and downregulation, which are crucial for understanding both normal physiology and disease states.

The study of beta-adrenergic receptor biology is essential for understanding a wide range of physiological functions and diseases. Tools like this compound are indispensable for these investigations, providing a means to dissect the complex signaling networks governed by these receptors.

Exploration in Non-Cardiovascular Theoretical Models (e.g., Ocular Hypertension Mechanisms)

While beta-blockers are well-known for their cardiovascular applications, their mechanism of action has also been explored in other physiological systems. One such area is in the study of ocular hypertension, a condition characterized by elevated intraocular pressure (IOP) and a major risk factor for glaucoma. medscape.comprivateophthalmologist.co.uk

The eye's ciliary body, which produces the aqueous humor, has beta-adrenergic receptors. privateophthalmologist.co.uk The balance between the production and drainage of this fluid determines the IOP. privateophthalmologist.co.uk It is theorized that blocking these beta-receptors can reduce the production of aqueous humor, thereby lowering IOP.

Research in this area often involves theoretical models to understand the complex interplay of factors that regulate IOP. These models can help to elucidate the potential mechanisms by which beta-blockers exert their effects in the eye. While the exact pathophysiology of elevated IOP in ocular hypertension is not fully understood, it is known to involve the trabecular meshwork, the eye's drainage system. medscape.com Studies investigating the effects of various pharmacological agents on aqueous humor dynamics contribute to our understanding of these mechanisms. nih.gov

Novel Target Identification Beyond Canonical Beta-Blockade (e.g., Viral Protein Interactions)

Emerging research is beginning to explore the possibility that beta-blockers may have molecular targets beyond the canonical beta-adrenergic receptors. This includes investigating potential interactions with other cellular components, such as viral proteins.

Viruses often co-opt host cellular machinery to replicate and propagate. plos.org This can involve interactions between viral proteins and a wide range of host proteins. mdpi.comnih.gov The study of these host-pathogen interactions is a rapidly evolving field, with techniques like proximity labeling being used to map the complex protein interaction networks that form during viral infection. nih.gov

While direct evidence of this compound interacting with viral proteins is not yet established, the broader concept of exploring off-target effects of well-characterized drugs is an active area of research. The identification of novel interactions could open up new avenues for drug repurposing and the development of new therapeutic strategies. For example, understanding how viral proteins interact with host cell signaling pathways, including those modulated by adrenergic receptors, could reveal new vulnerabilities that can be targeted. The interferon-stimulated genes (ISGs), which form a key part of the innate immune response to viral infections, have been shown to have extensive interaction networks with cellular proteins, highlighting the complexity of these interactions. nih.gov

Further research is needed to explore these potential non-canonical targets of this compound and other beta-blockers. Such studies could uncover unexpected mechanisms of action and lead to the development of novel therapeutic applications.

Q & A

Q. What are the key structural and pharmacological properties of Draquinolol that inform its experimental design in preclinical studies?

this compound (C₂₄H₃₀N₂O₄) is a beta-adrenergic blocking agent with a molecular structure featuring a phenoxypropanolamine backbone, critical for its affinity to beta-1 and beta-2 adrenergic receptors . Methodologically, researchers should prioritize:

- Structural analysis : Use spectroscopic techniques (e.g., NMR, X-ray crystallography) to confirm stereochemistry and active pharmacophores.

- Receptor binding assays : Employ radioligand displacement studies (e.g., using ³H-CGP 12177) to quantify receptor affinity and selectivity.

- Dose-response modeling : Establish EC₅₀/IC₅₀ values in isolated tissue preparations (e.g., rat atrium for beta-1 activity) .

Q. Which experimental models are most appropriate for evaluating this compound's antihypertensive efficacy?

Preclinical models should align with the compound’s beta-blocker classification:

- In vivo models : Spontaneously hypertensive rats (SHR) or angiotensin II-induced hypertension in mice, with telemetric blood pressure monitoring.

- Ex vivo validation : Isolated aortic ring assays to assess vasodilation mechanisms (e.g., endothelial NO modulation).

- Control considerations : Compare with established beta-blockers (e.g., propranolol) to contextualize efficacy .

Q. How can researchers ensure reliable quantification of this compound in biological matrices?

Analytical validation steps include:

- Chromatographic separation : Use reverse-phase HPLC or UPLC with a C18 column and tandem mass spectrometry (LC-MS/MS) for sensitivity.

- Calibration standards : Prepare matrix-matched calibrators (plasma/tissue homogenates) to correct for ion suppression.

- Quality controls : Include stability tests under freeze-thaw cycles and long-term storage (-80°C) .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported pharmacokinetic (PK) and pharmacodynamic (PD) data across species?

Discrepancies (e.g., variable half-life in rodents vs. primates) require:

- Interspecies scaling : Apply allometric principles (e.g., body surface area adjustments) to extrapolate PK parameters.

- Mechanistic modeling : Use physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus) to simulate absorption differences.

- Meta-analysis : Aggregate data from peer-reviewed studies, stratifying by dose, species, and administration route to identify confounding variables .

Q. What strategies optimize this compound’s synthesis for research-scale production while ensuring purity?

Key steps for synthetic chemistry workflows:

- Route selection : Prioritize enantioselective synthesis (e.g., Sharpless epoxidation) to avoid racemic mixtures.

- Purification : Use preparative HPLC with chiral columns and validate purity via chiral GC-MS (>98% enantiomeric excess).

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish storage protocols .

Q. How can researchers design robust studies to investigate this compound’s off-target effects (e.g., metabolic or CNS interactions)?

Mitigate bias via:

- High-throughput screening : Use panels (e.g., CEREP’s BioPrint®) to assess activity across 100+ receptors/enzymes.

- Omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) in treated cell lines to map pathways.

- Blinded analysis : Implement third-party data processing to reduce confirmation bias .

Q. What statistical frameworks are suitable for analyzing this compound’s dose-dependent efficacy-toxicity trade-offs?

Advanced approaches include:

- Pharmacometric modeling : Nonlinear mixed-effects models (NONMEM) to quantify exposure-response relationships.

- Bayesian adaptive designs : Adjust dosing in real-time during phase I trials to minimize adverse events.

- Contradiction resolution : Apply principal contradiction analysis to prioritize dominant toxicity drivers (e.g., hepatotoxicity vs. cardio-protection) .

Methodological Guidelines

- Data Collection : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, citing regulatory identifiers (e.g., FDA Unique Ingredient Identifier K3B3L3Q0GV) .

- Ethical Compliance : Adhere to ICH guidelines for preclinical-to-clinical translation, including protocol alignment and facility audits .

- Contradiction Management : Apply PICOT frameworks to refine hypotheses and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for question validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.